molecular formula C19H19Cl2N3O3 B15017641 (3E)-3-{[(2,4-Dichlorophenyl)formamido]imino}-N-(2-methoxy-5-methylphenyl)butanamide

(3E)-3-{[(2,4-Dichlorophenyl)formamido]imino}-N-(2-methoxy-5-methylphenyl)butanamide

Cat. No.: B15017641
M. Wt: 408.3 g/mol
InChI Key: VFUPCXGZITYYQT-FSJBWODESA-N
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Description

(3E)-3-{[(2,4-Dichlorophenyl)formamido]imino}-N-(2-methoxy-5-methylphenyl)butanamide is a complex organic compound characterized by its unique chemical structure. This compound contains a dichlorophenyl group, a formamido group, and a methoxy-methylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(2,4-Dichlorophenyl)formamido]imino}-N-(2-methoxy-5-methylphenyl)butanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 2,4-dichlorophenylamine, which is then reacted with formic acid to form the formamido derivative. This intermediate is further reacted with 2-methoxy-5-methylphenylbutanamide under specific conditions to yield the final product. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve consistent product quality. Additionally, advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(2,4-Dichlorophenyl)formamido]imino}-N-(2-methoxy-5-methylphenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(3E)-3-{[(2,4-Dichlorophenyl)formamido]imino}-N-(2-methoxy-5-methylphenyl)butanamide has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-{[(2,4-Dichlorophenyl)formamido]imino}-N-(2-methoxy-5-methylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{[(2,4-Dichlorophenyl)formamido]imino}-N-(2-methoxyphenyl)butanamide
  • (3E)-3-{[(2,4-Dichlorophenyl)formamido]imino}-N-(2-methylphenyl)butanamide

Uniqueness

What sets (3E)-3-{[(2,4-Dichlorophenyl)formamido]imino}-N-(2-methoxy-5-methylphenyl)butanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C19H19Cl2N3O3

Molecular Weight

408.3 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-[4-(2-methoxy-5-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide

InChI

InChI=1S/C19H19Cl2N3O3/c1-11-4-7-17(27-3)16(8-11)22-18(25)9-12(2)23-24-19(26)14-6-5-13(20)10-15(14)21/h4-8,10H,9H2,1-3H3,(H,22,25)(H,24,26)/b23-12+

InChI Key

VFUPCXGZITYYQT-FSJBWODESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)/C

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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